molecular formula C26H26N2O2 B12620803 3-Benzamido-N-(4-cyclohexylphenyl)benzamide CAS No. 917920-87-7

3-Benzamido-N-(4-cyclohexylphenyl)benzamide

Cat. No.: B12620803
CAS No.: 917920-87-7
M. Wt: 398.5 g/mol
InChI Key: QGHVASRHLYXUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-N-(4-cyclohexylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is known for its unique structure, which includes a benzamide group attached to a cyclohexylphenyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-(4-cyclohexylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(4-cyclohexylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce various substituted benzamides .

Scientific Research Applications

3-Benzamido-N-(4-cyclohexylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzamido-N-(4-cyclohexylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind with high affinity to a novel allosteric site in γ-aminobutyric acid (GABA) receptors in insects, inhibiting GABA-induced currents . This interaction disrupts the normal function of GABA receptors, leading to its insecticidal effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Benzamido-N-(4-cyclohexylphenyl)benzamide include other benzamide derivatives such as:

  • N-(4-cyclohexylphenyl)benzamide
  • 3-Benzamido-N-phenylbenzamide
  • 3-Benzamido-N-(2,6-dimethylphenyl)benzamide

Uniqueness

What sets this compound apart is its specific structure, which includes a cyclohexyl group attached to the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

917920-87-7

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

3-benzamido-N-(4-cyclohexylphenyl)benzamide

InChI

InChI=1S/C26H26N2O2/c29-25(21-10-5-2-6-11-21)28-24-13-7-12-22(18-24)26(30)27-23-16-14-20(15-17-23)19-8-3-1-4-9-19/h2,5-7,10-19H,1,3-4,8-9H2,(H,27,30)(H,28,29)

InChI Key

QGHVASRHLYXUQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.